Melting Point vs. 3-Methyl Isomer
4-Bromo-2-methylbenzoic acid exhibits a melting point range of 180–184 °C , which is approximately 32 °C lower than that of its regioisomer 4-bromo-3-methylbenzoic acid (212–216 °C) [1]. This substantial thermal difference reflects distinct crystal packing arrangements and intermolecular forces arising from the ortho-methyl versus meta-methyl substitution patterns. The lower melting point of the target compound facilitates handling and recrystallization at milder temperatures, reducing the risk of thermal decomposition during purification.
| Evidence Dimension | Melting point (crystalline solid thermal behavior) |
|---|---|
| Target Compound Data | 180–184 °C |
| Comparator Or Baseline | 4-Bromo-3-methylbenzoic acid: 212–216 °C |
| Quantified Difference | ∼32 °C lower for target compound |
| Conditions | Standard atmospheric pressure; reported by multiple vendors and authoritative databases |
Why This Matters
The lower melting point simplifies purification workflows and reduces energy input during large-scale processing, directly impacting cost of goods (COGS) in manufacturing settings.
- [1] CAS Common Chemistry. (2024). 4-Bromo-3-methylbenzoic acid (CAS RN 7697-28-1). Retrieved from https://commonchemistry.cas.org/detail?cas_rn=7697-28-1. View Source
